molecular formula C14H18N2O B1526991 2-(Benzylamino)-2-(oxan-4-yl)acetonitrile CAS No. 1274825-09-0

2-(Benzylamino)-2-(oxan-4-yl)acetonitrile

Cat. No.: B1526991
CAS No.: 1274825-09-0
M. Wt: 230.31 g/mol
InChI Key: RFRMCLSXWSTZKD-UHFFFAOYSA-N
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Description

2-(Benzylamino)-2-(oxan-4-yl)acetonitrile is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzylamino group attached to an oxan-4-yl acetonitrile moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylamino)-2-(oxan-4-yl)acetonitrile typically involves the reaction of benzylamine with oxan-4-yl acetonitrile under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane or acetonitrile is common.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch reactors, depending on the desired scale and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzylamino)-2-(oxan-4-yl)acetonitrile can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

  • Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as alkyl halides or amines can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Carboxylic acids or ketones.

  • Reduction Products: Primary or secondary amines.

  • Substitution Products: Various cyano-substituted compounds.

Scientific Research Applications

2-(Benzylamino)-2-(oxan-4-yl)acetonitrile has several scientific research applications:

  • Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biochemical studies.

  • Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Benzylamino)-2-(oxan-4-yl)acetonitrile exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-Benzylaminoethanol: Similar structure but lacks the cyano group.

  • 2-(Benzylamino)acetic acid: Contains an acetic acid moiety instead of the cyano group.

  • N-Benzyl-2-hydroxyethylamine: Similar to 2-Benzylaminoethanol but with a different functional group.

Uniqueness: 2-(Benzylamino)-2-(oxan-4-yl)acetonitrile is unique due to the presence of both the benzylamino and cyano groups, which can impart distinct chemical and biological properties compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

2-(benzylamino)-2-(oxan-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c15-10-14(13-6-8-17-9-7-13)16-11-12-4-2-1-3-5-12/h1-5,13-14,16H,6-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRMCLSXWSTZKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C#N)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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